molecular formula C24H23N3O5S B1662636 N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 ) CAS No. 330829-30-6

N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 )

Numéro de catalogue: B1662636
Numéro CAS: 330829-30-6
Poids moléculaire: 465.5 g/mol
Clé InChI: KVQVEZQDNHMQJV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Applications De Recherche Scientifique

MRT 10 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the Hedgehog signaling pathway and its role in various chemical processes.

    Biology: Helps in understanding the molecular mechanisms of cell differentiation and development.

    Medicine: Investigated for its potential in treating cancers that involve aberrant Hedgehog signaling.

    Industry: Used in the development of new therapeutic agents targeting the smoothened receptor.

Mécanisme D'action

Target of Action

MRT-10, also known as N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide or N-[(3-Benzamidophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide, primarily targets the GSPT1 . GSPT1 is a key regulator of protein synthesis and is a therapeutic vulnerability of MYC-driven tumors .

Mode of Action

MRT-10 interacts with GSPT1, a translation termination factor, and induces its degradation . This interaction disrupts the protein synthesis process, particularly in cells with high MYC expression .

Biochemical Pathways

The primary biochemical pathway affected by MRT-10 is the protein translation pathway. MYC-driven tumors are known to be addicted to protein translation, and the up-regulation of MYC dysregulates key cellular processes such as ribosome biogenesis and protein synthesis . By degrading GSPT1, MRT-10 disrupts this pathway, thereby inhibiting the growth of MYC-driven tumors .

Pharmacokinetics

This suggests that MRT-10 can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted. The oral bioavailability of MRT-10 indicates its potential for convenient administration and broad distribution in the body .

Result of Action

The primary result of MRT-10’s action is the degradation of GSPT1, leading to the disruption of protein synthesis in MYC-driven tumors . This results in preferential antiproliferative activity in high N-MYC cell lines . In other words, MRT-10 effectively inhibits the growth of these cancer cells .

Action Environment

The action of MRT-10 is influenced by the cellular environment, particularly the level of MYC expression. Cells with high MYC expression are more sensitive to the action of MRT-10 . .

Safety and Hazards

The compound has been classified with the hazard codes Xi and N. It has the signal word “Danger” and the hazard statements H318-H410. The precautionary statements are P273-P280-P305+P351+P338-P501 .

Analyse Biochimique

Biochemical Properties

MRT 10 plays a crucial role in biochemical reactions, particularly as an antagonist of the Smoothened (Smo) receptor. It has an IC50 value of 0.64 μM in a luciferase reporter assay and inhibits bodipy-cyclopamine binding to the murine Smo receptor with an IC50 of 0.5 μM when expressed in HEK293 cells . The interactions of MRT 10 with the Smo receptor are essential for its function in inhibiting the Hedgehog signaling pathway, which is involved in various developmental processes and diseases.

Cellular Effects

MRT 10 influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the Smo receptor, MRT 10 disrupts the Hedgehog signaling pathway, leading to changes in gene expression and cellular behavior. This disruption can result in altered cell proliferation, differentiation, and apoptosis, making MRT 10 a potential therapeutic agent for conditions involving abnormal Hedgehog signaling .

Molecular Mechanism

The molecular mechanism of MRT 10 involves its binding interactions with the Smo receptor. As an antagonist, MRT 10 binds to the receptor and prevents its activation by natural ligands. This inhibition blocks the downstream signaling cascade, leading to changes in gene expression and cellular responses. The binding of MRT 10 to the Smo receptor is characterized by high affinity and specificity, which is crucial for its effectiveness in modulating the Hedgehog signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MRT 10 have been observed to change over time. The stability and degradation of MRT 10 are critical factors that influence its long-term effects on cellular function. Studies have shown that MRT 10 remains stable under specific conditions, allowing for sustained inhibition of the Smo receptor. Prolonged exposure to MRT 10 can lead to cellular adaptations and potential resistance mechanisms, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of MRT 10 vary with different dosages in animal models. At lower doses, MRT 10 effectively inhibits the Smo receptor without causing significant toxicity. At higher doses, MRT 10 can induce adverse effects, including toxicity and off-target interactions. These threshold effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

MRT 10 is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound undergoes biotransformation, which can affect its bioavailability and efficacy. Understanding the metabolic pathways of MRT 10 is essential for predicting its pharmacokinetics and optimizing its use in therapeutic applications .

Transport and Distribution

The transport and distribution of MRT 10 within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of MRT 10, influencing its activity and effectiveness. Studies have shown that MRT 10 can be efficiently transported across cellular membranes and distributed to target tissues, where it exerts its inhibitory effects on the Smo receptor .

Subcellular Localization

The subcellular localization of MRT 10 is critical for its activity and function. MRT 10 is primarily localized in the cytoplasm and associated with cellular membranes, where it interacts with the Smo receptor. This localization is essential for its ability to inhibit the Hedgehog signaling pathway and modulate cellular responses. Post-translational modifications and targeting signals may also play a role in directing MRT 10 to specific cellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de MRT 10 implique plusieurs étapes, en partant de précurseurs disponibles dans le commerce. Les étapes clés comprennent généralement :

    Formation de la structure centrale : Ceci implique la construction de l'échafaudage central de MRT 10 par une série de réactions de condensation et de cyclisation.

    Modifications des groupes fonctionnels : Introduction de groupes fonctionnels spécifiques qui sont essentiels à l'activité de MRT 10. Cela peut impliquer des réactions d'halogénation, d'alkylation ou d'acylation.

    Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie afin d'assurer une pureté et un rendement élevés.

Méthodes de production industrielle

Dans un contexte industriel, la production de MRT 10 serait mise à l'échelle en utilisant des conditions réactionnelles optimisées afin de maximiser le rendement et de minimiser les coûts. Cela implique souvent l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et une efficacité constantes.

Analyse Des Réactions Chimiques

Types de réactions

MRT 10 peut subir diverses réactions chimiques, notamment :

    Oxydation : MRT 10 peut être oxydé pour former différents dérivés, qui peuvent avoir des activités biologiques distinctes.

    Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur MRT 10, modifiant potentiellement son affinité de liaison au récepteur smoothened.

    Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant ou modifiant les propriétés du composé.

Réactifs et conditions courants

    Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

    Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.

    Réactifs de substitution : Agents halogénants, halogénures d'alkyle.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation pourrait produire des dérivés hydroxylés, tandis que la substitution pourrait introduire des groupes alkyle ou aryle.

Applications de la recherche scientifique

MRT 10 a une large gamme d'applications dans la recherche scientifique :

    Chimie : Utilisé comme outil pour étudier la voie de signalisation Hedgehog et son rôle dans divers processus chimiques.

    Biologie : Aide à comprendre les mécanismes moléculaires de la différenciation cellulaire et du développement.

    Médecine : Investigé pour son potentiel dans le traitement des cancers qui impliquent une signalisation Hedgehog aberrante.

    Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant le récepteur smoothened.

Mécanisme d'action

MRT 10 exerce ses effets en se liant au récepteur smoothened, inhibant ainsi la voie de signalisation Hedgehog. Cette voie est cruciale pour la croissance et la différenciation cellulaires. En bloquant cette voie, MRT 10 peut empêcher la prolifération des cellules cancéreuses qui dépendent de la signalisation Hedgehog pour leur croissance .

Comparaison Avec Des Composés Similaires

Composés similaires

    Cyclopamine : Un autre antagoniste du récepteur smoothened, mais avec un site de liaison et un mécanisme différents.

    Vismodegib : Un médicament approuvé cliniquement qui cible le récepteur smoothened, utilisé dans le traitement du carcinome basocellulaire.

Unicité de MRT 10

MRT 10 est unique en raison de sa haute spécificité et de sa puissance en tant qu'antagoniste du récepteur smoothened. Son site de liaison distinct et son mécanisme d'action en font un outil précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name

N-[(3-benzamidophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-30-19-12-16(13-20(31-2)21(19)32-3)23(29)27-24(33)26-18-11-7-10-17(14-18)25-22(28)15-8-5-4-6-9-15/h4-14H,1-3H3,(H,25,28)(H2,26,27,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQVEZQDNHMQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90980483
Record name N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6384-24-3, 330829-30-6
Record name N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 330829-30-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 )
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 )
Reactant of Route 3
Reactant of Route 3
N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 )
Reactant of Route 4
Reactant of Route 4
N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 )
Reactant of Route 5
Reactant of Route 5
N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 )
Customer
Q & A

Q1: What is the mechanism of action for MRT-10 and its downstream effects?

A1: MRT-10 acts as a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway [, , ]. By inhibiting Smo, MRT-10 disrupts the Hh pathway, leading to downstream effects such as the inhibition of target gene expression and ultimately, the suppression of tumor cell proliferation [, , ].

Q2: How does the structure of MRT-10 contribute to its activity as a Smo antagonist?

A2: The structure of MRT-10 was optimized based on a pharmacophoric model for Smo inhibitors []. This model, derived from experimental data, highlighted the importance of three hydrogen bond acceptor groups and three hydrophobic regions []. Further structure-activity relationship (SAR) studies revealed that modifications to the acylthiourea core of MRT-10, specifically conversion to acylurea or acylguanidine derivatives, could retain or even enhance potency against the Hh pathway []. These findings suggest that specific hydrogen-bonding interactions within the Smo binding pocket are crucial for the activity of MRT-10 and its analogues [].

Q3: How does the potency of MRT-10 compare to other known Smo antagonists?

A3: MRT-10 demonstrates potent inhibitory activity against the Hh signaling pathway, comparable to or even exceeding that of established Smo antagonists like cyclopamine and Cur61414 [, ]. Notably, MRT-10 and its close structural analog, the acylguanidine derivative MRT-83, exhibit nanomolar IC50 values in various cell-based assays and effectively block BODIPY-cyclopamine binding to human Smo []. This level of potency rivals that of the clinical candidate GDC-0449, highlighting the therapeutic potential of MRT-10 and its derivatives [].

Q4: Has MRT-10 demonstrated efficacy in in vivo models?

A4: Yes, MRT-83, a potent acylguanidine derivative structurally related to MRT-10, has shown promising results in an in vivo model []. When stereotaxically injected into the lateral ventricle of adult mice, MRT-83 effectively inhibited the expression of Patched (Ptc) transcripts induced by Shh injection in the subventricular zone, a key area of adult neurogenesis []. This finding indicates that MRT-83, and by extension, the MRT family of compounds, can effectively block Shh signaling in vivo, further supporting their potential as therapeutic agents [].

Q5: Are there any known resistance mechanisms to MRT-10 or related compounds?

A5: While specific resistance mechanisms to MRT-10 have not been explicitly detailed in the provided research, the emergence of resistance to Smo antagonists is a known challenge in clinical settings []. Further investigation is needed to determine if MRT-10 might overcome these resistance mechanisms or if cross-resistance with existing Smo inhibitors is a concern.

Q6: What are the potential applications of MRT-10 and its derivatives in research and drug development?

A6: MRT-10 and its analogs represent valuable tools for further dissecting the complexities of Smo and Hh signaling [, ]. Their potent inhibitory activity and diverse chemical structures provide a platform for designing new generations of Smo antagonists with improved pharmacological properties. The development of such compounds holds significant promise for treating Hh-dependent tumors and potentially other diseases where modulating this pathway could be beneficial.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.